2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
Description
2-(2-Fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a structurally complex small molecule characterized by a fluorophenoxy-acetamide moiety linked to a methoxy-substituted adamantane scaffold. Adamantane derivatives are renowned for their metabolic stability and lipophilicity, which enhance membrane permeability and bioavailability . The stereochemistry of the adamantane (1R,3S,5r,7r) and methoxy substitution at position 2 further distinguishes this compound from related derivatives.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methoxy-2-adamantyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO3/c1-24-20(15-7-13-6-14(9-15)10-16(20)8-13)12-22-19(23)11-25-18-5-3-2-4-17(18)21/h2-5,13-16H,6-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMZZFNIWXRULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route may involve the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Preparation of the adamantane derivative: The adamantane derivative is synthesized by reacting adamantane with a suitable reagent to introduce the methoxy group.
Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the adamantane derivative under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have synthesized derivatives of this compound, particularly focusing on 1,3,4-oxadiazoles and 1,2,4-triazoles containing the fluorophenoxy moiety. These derivatives have shown significant anticonvulsant activity in various animal models. For instance, one study reported that a specific derivative exhibited considerable efficacy in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models of epilepsy. The mechanism of action appears to involve modulation of benzodiazepine receptors, suggesting potential for developing new anticonvulsant medications .
Anticancer Activity
The compound's structural characteristics have also been explored for anticancer properties. Research indicates that related compounds can inhibit key signaling pathways involved in cancer cell proliferation. For example, studies have demonstrated that certain derivatives can effectively target the MDM2 protein , which is involved in tumor suppression mechanisms. This targeting could lead to the development of novel therapeutic agents for cancers characterized by MDM2 overexpression .
Polymer Chemistry
In addition to its biological applications, the compound has been investigated for use in polymer chemistry. The fluorinated moiety can improve the thermal stability and mechanical properties of polymers. Research has shown that incorporating such compounds into polymer matrices can enhance their performance in various applications including coatings and adhesives.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and adamantane derivative contribute to its binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a 2-fluorophenoxy group and methoxyadamantane. Key comparisons include:
Key Observations :
- The 2-fluorophenoxy group in the target compound may confer stronger electron-withdrawing effects compared to alkyl or sulfonyl substituents, influencing electronic distribution and binding interactions.
Physicochemical Properties
Comparative data on melting points and purity:
| Compound | Melting Point (°C) | Purity (%) | Notes |
|---|---|---|---|
| 30 | 75 | 82 | White solid |
| 23 | Not reported | 33 | Yellow viscous oil |
| 3.0 Derivatives | Not reported | Variable | Focus on antiviral potency |
The target compound’s fluorophenoxy group may lower melting points compared to bulkier substituents (e.g., indolyl), favoring solubility in organic solvents.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a synthetic derivative of adamantane, featuring a fluorinated phenoxy group and an acetamide moiety. This structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. Understanding the biological activity of this compound is essential for its application in drug development.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A fluorophenoxy group which may enhance lipophilicity and modify receptor interactions.
- An adamantane core , known for its antiviral properties, particularly against influenza viruses.
In Vitro Studies
A study examining similar adamantane derivatives indicated that modifications like fluorination significantly enhance their potency against specific enzymes and receptors. For instance, the introduction of a fluorine atom on the phenyl ring has been shown to increase binding affinity to target enzymes, such as α-l-fucosidases, with IC50 values reported in the nanomolar range for some derivatives .
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Fluorophenyl derivative | α-l-fucosidase | 0.012 | |
| Adamantane derivative | Viral ion channel | Varied |
Case Studies
- Antiviral Activity : Research has demonstrated that adamantane derivatives exhibit antiviral properties against influenza A viruses. Compounds structurally similar to our target have shown effectiveness in inhibiting the M2 ion channel of the virus, thereby preventing viral uncoating and replication .
- Neuroprotective Effects : In models of neurodegeneration, certain adamantane derivatives have been observed to enhance dopaminergic signaling. This suggests potential applications in treating conditions like Parkinson's disease .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates good oral bioavailability and metabolic stability due to the adamantane structure. The addition of a fluorinated phenyl group may further enhance these properties by increasing lipophilicity and altering metabolic pathways.
Toxicological Considerations
While specific toxicity data for this compound are not extensively documented, related compounds have shown varying degrees of hepatotoxicity and neurotoxicity. Careful evaluation in preclinical studies is warranted to assess safety profiles before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
